molecular formula C5H13N3O2S B13843512 (1-Methylsulfonylpyrrolidin-3-yl)hydrazine

(1-Methylsulfonylpyrrolidin-3-yl)hydrazine

Cat. No.: B13843512
M. Wt: 179.24 g/mol
InChI Key: PIZGLTGXPDMMME-UHFFFAOYSA-N
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Description

(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenated pyrrolidines with hydrazine hydrate. This reaction typically occurs under mild conditions, using solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with slight cooling .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-Methylsulfonylpyrrolidin-3-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Methylsulfonylpyrrolidin-3-yl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methylsulfonyl group may enhance the compound’s stability and reactivity, facilitating its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and hydrazine groups allows for a wide range of chemical modifications and applications, setting it apart from other hydrazine derivatives .

Properties

Molecular Formula

C5H13N3O2S

Molecular Weight

179.24 g/mol

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl)hydrazine

InChI

InChI=1S/C5H13N3O2S/c1-11(9,10)8-3-2-5(4-8)7-6/h5,7H,2-4,6H2,1H3

InChI Key

PIZGLTGXPDMMME-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C1)NN

Origin of Product

United States

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